molecular formula C22H16N6O4S3 B2406369 N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 389073-28-3

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2406369
CAS No.: 389073-28-3
M. Wt: 524.59
InChI Key: WGLCKZSYBXWKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic small molecule featuring a hybrid scaffold combining benzo[d]thiazole, 1,3,4-thiadiazole, and 2,5-dioxopyrrolidin-1-yl benzamide moieties. The benzo[d]thiazole group is linked via a thioether bridge to the 1,3,4-thiadiazole ring, which is further substituted with a benzamide derivative containing a polar 2,5-dioxopyrrolidinyl group. The benzo[d]thiazole moiety is associated with antimicrobial and antitumor activities, while the 1,3,4-thiadiazole core is known for its versatility in drug design, including acetylcholinesterase (AChE) inhibition and kinase modulation . The 2,5-dioxopyrrolidinyl group may enhance solubility or serve as a reactive handle for covalent binding .

Properties

IUPAC Name

N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O4S3/c29-16(24-20-23-14-3-1-2-4-15(14)34-20)11-33-22-27-26-21(35-22)25-19(32)12-5-7-13(8-6-12)28-17(30)9-10-18(28)31/h1-8H,9-11H2,(H,23,24,29)(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLCKZSYBXWKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including thiadiazole, benzothiazole, and pyrrolidine moieties, which are known to contribute to a range of biological effects.

Chemical Structure and Properties

The molecular formula of the compound is C22H15N6O3S3C_{22}H_{15}N_{6}O_{3}S_{3}, with a molecular weight of approximately 543.03 g/mol. Its structure suggests interactions with various biological targets, making it a candidate for further research in drug development.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains such as Escherichia coli and Bacillus subtilis. The compound's structural features may enhance its selectivity towards specific enzyme targets, improving its therapeutic profile against infections .

Microorganism Activity Reference
Escherichia coliInhibited growth
Bacillus subtilisInhibited growth
Staphylococcus aureusModerate activity
Candida albicansAntifungal activity

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the thiadiazole ring is significant as derivatives of this structure have been associated with various biological activities including enzyme inhibition. This property is particularly relevant in the context of developing therapeutic agents for diseases where enzyme activity plays a critical role .

Anticancer Properties

Research indicates that the compound may inhibit the proliferation of cancer cells. The presence of multiple functional groups allows for interactions that can disrupt cancer cell signaling pathways. Studies on structurally similar compounds have reported anticancer activity, suggesting that this compound could exhibit similar effects .

Understanding the mechanism by which this compound exerts its biological effects is critical for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and enzyme kinetics assays are essential to elucidate how this compound interacts with biological macromolecules such as proteins and nucleic acids .

Case Studies

Several studies have focused on derivatives of thiadiazole compounds that share structural similarities with this compound:

  • Antimicrobial Screening : A study evaluating various 1,3,4-thiadiazole derivatives found significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds with halogen substituents showed enhanced activity against Bacillus subtilis and Staphylococcus aureus .
  • Anticancer Activity : Research on similar benzothiazole derivatives indicated promising results in inhibiting cancer cell lines. The mechanism involved disruption of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives of 1,3,4-thiadiazole with varying substituents. Key comparisons are outlined in Table 1.

Table 1: Comparison of Structural and Functional Features

Compound Name / Class Key Substituents Biological Activity Synthesis & Characterization Source
Target Compound Benzo[d]thiazole, 2,5-dioxopyrrolidinyl Hypothesized: Enzyme inhibition, anticancer Multi-step synthesis; NMR, MS, IR analysis Synthetic (This study)
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidinyl ethylthio, benzamide AChE inhibition (IC₅₀: 0.8–12.3 μM) Thioether coupling; NMR, elemental analysis Synthetic
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides Pyridine carbonyl, arylthiosemicarbazide Plant growth promotion (low conc.) Condensation reactions Synthetic
Key Differences and Implications

Substituent-Driven Bioactivity: The benzo[d]thiazole group in the target compound distinguishes it from piperidinyl or pyridine-based analogues. The 2,5-dioxopyrrolidinyl substituent on the benzamide introduces a polar, electron-deficient group, which may improve solubility or enable covalent interactions with biological targets compared to simpler benzamide derivatives .

Synthetic Complexity: The target compound’s synthesis likely involves sequential thioether formation and amidation, similar to methods described for piperidinyl analogues . However, the incorporation of benzo[d]thiazole requires specialized starting materials (e.g., 2-aminobenzo[d]thiazole derivatives), increasing synthetic complexity.

Biological Activity Profiles: While piperidinyl-thiadiazole derivatives (e.g., 7a–7l in ) exhibit potent AChE inhibition, the target compound’s benzo[d]thiazole and dioxopyrrolidinyl groups may redirect its activity toward kinase or protease inhibition, as seen in other benzo[d]thiazole-containing drugs. Thiosemicarbazide derivatives with pyridine substituents (e.g., ) show plant growth promotion, highlighting how minor structural changes can shift applications from agriculture to human therapeutics.

Research Findings and Mechanistic Insights

  • Enzyme Binding Potential: Molecular docking studies of analogous 1,3,4-thiadiazoles suggest that the thiadiazole core interacts with enzyme active sites via hydrogen bonding and π-π stacking . The benzo[d]thiazole group in the target compound may enhance binding to hydrophobic pockets in targets like EGFR or PARP.
  • Pharmacokinetic Optimization : The 2,5-dioxopyrrolidinyl group could mitigate the poor bioavailability often associated with thiadiazole derivatives by increasing water solubility or metabolic stability .

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide?

The synthesis typically involves multi-step reactions with precise control of conditions. For example, intermediate thiadiazole derivatives can be prepared by refluxing precursors (e.g., benzo[d]thiazol-2-ylimino compounds) with acetic acid buffered with sodium acetate for 6–9 hours, followed by recrystallization from dioxane . Key steps include:

  • Use of anhydrous solvents (e.g., acetone) and catalysts like potassium carbonate for thiol coupling .
  • Monitoring reaction progress via TLC (silica gel, chloroform:acetone = 3:1) .
  • Purification via recrystallization or column chromatography to achieve yields of 45–97% .

Which analytical techniques are critical for characterizing this compound?

Structural validation requires a combination of:

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at 1649–1670 cm⁻¹, thioamide bands at 1122–1130 cm⁻¹) .
  • NMR (¹H/¹³C) to verify substituent integration and coupling patterns (e.g., aromatic protons at δ 7.20–8.96 ppm, methyl groups at δ 1.91 ppm) .
  • Mass spectrometry (FAB or ESI) to confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) .
  • X-ray crystallography for resolving co-crystal structures, particularly when intermediates are unstable .

Advanced Research Questions

How can heterocyclization mechanisms be studied during the synthesis of this compound?

Mechanistic insights are gained by isolating intermediates and analyzing reaction pathways. For example:

  • Intermediate thioamides (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide) can form co-crystals with precursors, enabling X-ray diffraction studies to track cyclization .
  • Controlled heating (24 hours at 293–298 K in H₂SO₄) promotes cyclization into bicyclic structures (e.g., 7H-1,3,4-thiadiazole[3,2-a][1,3,5]triazine derivatives) .
  • Computational modeling (DFT or MD simulations) can predict transition states and optimize reaction conditions .

What strategies address low yields in thiadiazole-thiazole hybrid syntheses?

Yield optimization involves:

  • Catalyst screening : Sodium acetate improves acetic acid-mediated condensations .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Prolonged reflux (6–9 hours) ensures complete cyclization, while rapid cooling prevents byproduct formation .
  • Stoichiometric adjustments : Excess isothiocyanate (20 mmol) drives coupling reactions to completion .

How can structure-activity relationships (SAR) be explored for this compound?

SAR studies require systematic derivatization and biological testing:

  • Core modifications : Replace the benzo[d]thiazole moiety with pyrazine or oxadiazole rings to assess antimicrobial activity .
  • Side-chain variations : Introduce 4-(2,5-dioxopyrrolidin-1-yl)benzamide substituents to evaluate cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .
  • Bioisosteric replacements : Substitute sulfur in the thiadiazole ring with oxygen (oxadiazole) to modulate pharmacokinetic properties .

Data Analysis and Contradictions

How should researchers resolve discrepancies in spectral data for thiadiazole derivatives?

Contradictions often arise from tautomerism or impurities. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR peaks with HSQC/HMBC experiments to confirm connectivity .
  • Recrystallization : Purify compounds using ethanol or dioxane to remove unreacted precursors .
  • Dynamic NMR : Detect tautomeric equilibria (e.g., thione ↔ thiol forms) by variable-temperature studies .

Why do certain synthetic routes fail to isolate pure intermediates?

Failures may result from:

  • Incompatible solvents : Polar protic solvents (e.g., H₂O) can hydrolyze chloroacetyl intermediates .
  • Unstable intermediates : Thioacetamides (e.g., compound 4.1a) degrade under prolonged heating; rapid workup is critical .
  • Steric hindrance : Bulky substituents (e.g., 2,4-di-tert-pentylphenoxy) impede cyclization; use microwave-assisted synthesis to reduce reaction time .

Biological and Pharmacological Applications

What in vitro assays are suitable for evaluating this compound’s bioactivity?

Standard assays include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity screening : MTT assays on HeLa or MCF-7 cells, with IC₅₀ calculations .
  • Antioxidant studies : DPPH radical scavenging to quantify EC₅₀ values .

How can molecular docking predict binding modes with target proteins?

Docking workflows involve:

  • Protein preparation : Retrieve crystal structures (e.g., EGFR kinase, PDB: 1M17) and remove water/ions .
  • Ligand optimization : Minimize energy of the compound using MMFF94 force fields .
  • Pocket analysis : Identify key residues (e.g., Lys721 in EGFR) for hydrogen bonding with the benzamide group .

Methodological Best Practices

What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during reflux or solvent evaporation .
  • First aid : For inhalation exposure, move to fresh air and administer artificial respiration if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.